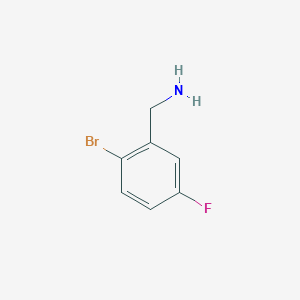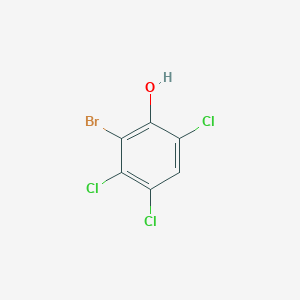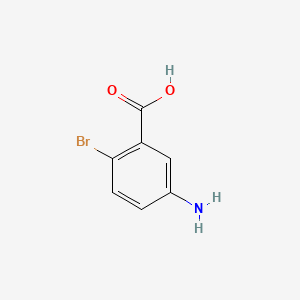
2-Bromo-5-fluorobenzylamine
Descripción general
Descripción
2-Bromo-5-fluorobenzylamine, or BFBA, is an organic compound that has a wide range of applications in the research field. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BFBA is also used as an intermediate in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. BFBA has been studied extensively in the laboratory and its structure, properties, and applications are well understood.
Aplicaciones Científicas De Investigación
1. Photodynamic Therapy for Cancer Treatment
2-Bromo-5-fluorobenzylamine derivatives have been used in the synthesis of novel compounds with potential application in photodynamic therapy, a treatment modality for cancer. Specifically, a zinc phthalocyanine derivative substituted with this compound related compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Studies on Structural and Dynamical Properties
The effect of fluorination on the structural and dynamical properties of molecules similar to this compound has been studied. For instance, 2-fluorobenzylamine, a compound structurally similar to this compound, was investigated using rotational spectroscopy and quantum chemical methods to understand the impact of fluorination on the molecule's flexibility and tunneling pathways (Calabrese et al., 2013).
3. Synthesis of Radiotracers for PET Imaging
This compound derivatives have been used in the synthesis of PET radiotracers. A notable application is the synthesis of 4-[(18)F]fluorobenzylamine, which serves as a versatile building block for the preparation of radiotracers. These radiotracers are crucial for imaging and diagnostic purposes in medicine (Koslowsky, Mercer, & Wuest, 2010).
4. Inhibitory Properties Against Mycobacterial Species
Compounds derived from this compound showed significant in vitro and in vivo activity against mycobacterial species, indicating potential therapeutic applications in treating mycobacterial infections (Sriram et al., 2010).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-fluorobenzylamine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for monoamine oxidase, an enzyme that catalyzes the oxidation of monoamines. The interaction between this compound and monoamine oxidase involves the formation of an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For example, it has been observed to inhibit the activity of protein kinase C, a key regulator of cell proliferation, differentiation, and apoptosis. This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with monoamine oxidase results in the formation of a covalent bond with the enzyme’s flavin adenine dinucleotide cofactor, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inhibition of key metabolic enzymes, resulting in altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the generation of reactive oxygen species and the disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes to produce hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates. These metabolites can be excreted from the body via the urine. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic cation transporters, which facilitate the movement of positively charged molecules across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound can also be distributed to various tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its biological effects. For example, its localization to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .
Propiedades
IUPAC Name |
(2-bromo-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVQVBQUMCXTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378404 | |
| Record name | 2-Bromo-5-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747392-34-3 | |
| Record name | 2-Bromo-5-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747392-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)




![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
